(1R)-(+)-Camphanic acid

説明

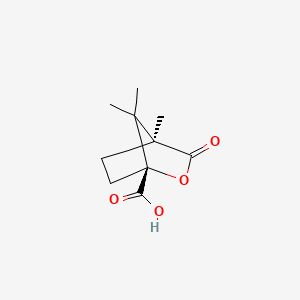

(1R)-(+)-Camphanic acid, also known as (1R)-(-)-10-Camphorsulfonic acid, is a chemical compound with the empirical formula C10H16O4S . It is often used in laboratory settings .

Physical And Chemical Properties Analysis

(1R)-(+)-Camphanic acid has a molecular weight of 232.30 and an empirical formula of C10H16O4S . It has a melting point of 198 °C (dec.) (lit.) . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .科学的研究の応用

1. Vibrational Spectroscopy and Structural Analysis

- Vibrational Absorption and Circular Dichroism Studies : (1R)-(+)-Camphanic acid has been studied for its vibrational absorption and circular dichroism (VCD) spectra. These studies, which involve measuring spectra in different concentrations and comparing them with theoretical models, provide insights into the molecular structure and behavior of the compound in solutions. The findings have implications for understanding the molecular interactions and structural characteristics of camphanic acid in various environments (Buffeteau et al., 2007).

2. Derivatization and Separation Techniques

- Derivatization Reagent for Stereoisomeric Separation : Camphanic acid chloride, a derivative of camphanic acid, is highlighted for its efficiency as a chiral derivatization reagent. This application is particularly useful in the separation of racemic drugs and stereoisomeric metabolites in biological matrices. Such derivatization enhances stereoisomeric separation, which is vital in pharmaceutical research and drug metabolism studies (Licea-Perez et al., 2015).

3. NMR Spectroscopy and Complex Formation

- NMR Spectroscopic Study and Adduct Formation : Camphanic acid's properties have been analyzed using NMR spectroscopy, providing detailed insights into its chemical structure and behavior when forming complexes with other compounds. Such studies are crucial for understanding the interactions and potential applications of camphanic acid in complex formation and catalysis (Klaic et al., 1995).

4. Autonomy in Motion Studies

- Self-Motion on Water with Surfactants : Research has explored the self-motion of camphanic acid disks on water in the presence of surfactants. This unusual behavior is studied to understand the surface tension dynamics and self-propelling properties of camphanic acid, which might have implications in material sciences and nanotechnology (Nakata et al., 2006).

将来の方向性

While specific future directions for (1R)-(+)-Camphanic acid are not detailed in the available resources, there are ongoing investigations into new applications and formulations of various drugs . These investigations may provide insights into potential future directions for (1R)-(+)-Camphanic acid.

Relevant Papers There are several relevant papers on (1R)-(+)-Camphanic acid .

特性

IUPAC Name |

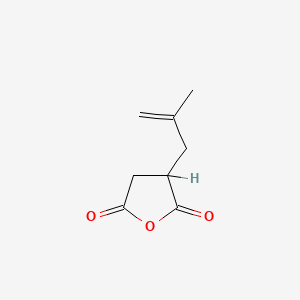

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWKPGFLZGMMFX-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-(+)-Camphanic acid | |

CAS RN |

67111-66-4 | |

| Record name | (+)-Camphanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067111664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)